molecular formula C28H50N8O11 B14257945 H-Ala-Ser-Ser-Leu-Asn-Ile-Ala-OH CAS No. 216763-24-5

H-Ala-Ser-Ser-Leu-Asn-Ile-Ala-OH

Cat. No.: B14257945
CAS No.: 216763-24-5
M. Wt: 674.7 g/mol
InChI Key: GKIGQGFMLITLCM-FRXCCCCGSA-N
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Description

The compound H-Ala-Ser-Ser-Leu-Asn-Ile-Ala-OH is a peptide composed of seven amino acids: alanine, serine, serine, leucine, asparagine, isoleucine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Ser-Ser-Leu-Asn-Ile-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, serine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (serine, leucine, asparagine, isoleucine, and alanine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides. The use of high-purity reagents and optimized reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Ala-Ser-Ser-Leu-Asn-Ile-Ala-OH: can undergo various chemical reactions, including:

    Oxidation: The serine residues can be oxidized to form serine derivatives.

    Reduction: Reduction reactions can modify the peptide’s structure and function.

    Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) can be employed.

    Substitution: Amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) are commonly used.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine residues can yield serine derivatives, while substitution reactions can produce peptide analogs with altered sequences.

Scientific Research Applications

H-Ala-Ser-Ser-Leu-Asn-Ile-Ala-OH: has several scientific research applications:

    Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.

    Biology: It serves as a tool for studying protein-protein interactions and enzyme-substrate relationships.

    Medicine: The peptide is used in drug development and as a therapeutic agent in various medical applications.

    Industry: It is employed in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of H-Ala-Ser-Ser-Leu-Asn-Ile-Ala-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s sequence and structure.

Comparison with Similar Compounds

H-Ala-Ser-Ser-Leu-Asn-Ile-Ala-OH: can be compared to other peptides with similar sequences. Some similar compounds include:

    H-Ala-Ser-Ser-Leu-Asn-Ile-Ser-OH: This peptide has a serine residue instead of alanine at the C-terminus.

    H-Ala-Ser-Ser-Leu-Asn-Ile-Val-OH: This peptide has a valine residue instead of alanine at the C-terminus.

    H-Ala-Ser-Ser-Leu-Asn-Ile-Ala-NH2: This peptide has an amide group at the C-terminus instead of a hydroxyl group.

The uniqueness of This compound lies in its specific sequence and the presence of two serine residues, which can influence its chemical properties and biological activity.

Properties

CAS No.

216763-24-5

Molecular Formula

C28H50N8O11

Molecular Weight

674.7 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C28H50N8O11/c1-7-13(4)21(27(45)31-15(6)28(46)47)36-24(42)17(9-20(30)39)33-23(41)16(8-12(2)3)32-25(43)19(11-38)35-26(44)18(10-37)34-22(40)14(5)29/h12-19,21,37-38H,7-11,29H2,1-6H3,(H2,30,39)(H,31,45)(H,32,43)(H,33,41)(H,34,40)(H,35,44)(H,36,42)(H,46,47)/t13-,14-,15-,16-,17-,18-,19-,21-/m0/s1

InChI Key

GKIGQGFMLITLCM-FRXCCCCGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)N

Origin of Product

United States

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